molecular formula C18H15N7OS B2654529 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide CAS No. 902044-41-1

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide

Numéro de catalogue: B2654529
Numéro CAS: 902044-41-1
Poids moléculaire: 377.43
Clé InChI: SIUJXITUAJCNLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a quinoxaline moiety, and a sulfanyl-acetamide linkage, making it a subject of study for its chemical reactivity and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3-methylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Sulfanyl Linkage Formation: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: Finally, the sulfanyl-tetrazole intermediate is coupled with quinoxaline-6-yl acetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the quinoxaline moiety, converting them to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives of the quinoxaline moiety.

    Substitution: Various substituted tetrazole derivatives.

Applications De Recherche Scientifique

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. It is believed to exert its effects through:

    Binding to Enzymes: The tetrazole and quinoxaline moieties can interact with enzyme active sites, inhibiting their activity.

    Modulation of Signaling Pathways: The compound may influence cellular signaling pathways, leading to altered cellular responses.

    Interaction with DNA: Potential to intercalate with DNA, affecting gene expression and cellular function.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
  • 2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
  • 2-{[1-(3-nitrophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide

Uniqueness

The unique combination of the tetrazole, sulfanyl, and quinoxaline groups in 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide provides it with distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

The compound 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide is a synthetic derivative that incorporates a tetrazole moiety and a quinoxaline structure. This combination is of significant interest in medicinal chemistry due to the potential biological activities associated with both structural components. The tetrazole ring is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial effects, while quinoxaline derivatives have been explored for their roles in treating various diseases.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The unique structural features can be summarized in the following table:

Compound Name Structure Unique Features
This compoundStructureContains a tetrazole and quinoxaline moiety; potential for varied biological activity

Biological Activity

Research on compounds containing tetrazole rings has shown promising biological activities. The specific biological activities of This compound include:

1. Antimicrobial Activity

Studies have indicated that tetrazole-containing compounds exhibit antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains and shown moderate to strong inhibitory effects. The incorporation of the quinoxaline structure may enhance this activity due to its ability to interact with microbial targets.

2. Anti-inflammatory Properties

The tetrazole moiety is often linked to anti-inflammatory effects. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The potential mechanism involves the modulation of inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases.

3. Enzyme Inhibition

Recent studies on related compounds have focused on their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in diabetes and obesity. For example, a study reported an IC50 value of 4.48 µM for a related tetrazole derivative against PTP1B, suggesting that structural modifications can lead to potent inhibitors in this pathway .

Case Study 1: Synthesis and Evaluation

A series of non-carboxylic inhibitors were synthesized based on bioisosteric replacement strategies involving tetrazole derivatives. Among these compounds, one exhibited significant PTP1B inhibitory activity and promising in vivo results . This highlights the potential for This compound to serve as a lead compound in drug development.

Case Study 2: Structure-Activity Relationship (SAR)

Research has shown that variations in substituents on the tetrazole ring can significantly influence biological activity. For example, substituents such as methoxy or nitro groups have been linked to enhanced antimicrobial properties . Understanding these relationships can guide future modifications of this compound to optimize its therapeutic efficacy.

Propriétés

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7OS/c1-12-3-2-4-14(9-12)25-18(22-23-24-25)27-11-17(26)21-13-5-6-15-16(10-13)20-8-7-19-15/h2-10H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUJXITUAJCNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.